molecular formula C12H15NO3 B1245217 Epibubbialine

Epibubbialine

Cat. No. B1245217
M. Wt: 221.25 g/mol
InChI Key: LXHGRIAYJAHNHR-MIZYBKAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epibubbialine is a natural product found in Phyllanthus amarus with data available.

Scientific Research Applications

However, to ensure comprehensive assistance, I will briefly mention some of the papers retrieved that may offer tangential insights into scientific research methodologies, which could potentially be applicable to the study of compounds like "Epibubbialine":

  • Interactivity in Scientific Research Using EPUB Format :

    • Rahmaadani Siregar discusses the utility of the EPUB file format for documenting scientific research in digital form. This might be relevant for presenting and sharing research findings on "this compound" in an accessible manner (Siregar, 2017).
  • Translational Epidemiology in Scientific Discovery :

    • Khoury, Gwinn, and Ioannidis emphasize the role of epidemiology in translating scientific discoveries into population health impact, which could be relevant if "this compound" has potential health applications (Khoury, Gwinn, & Ioannidis, 2010).
  • Reproducibility in Epidemiologic Research :

    • Peng, Dominici, and Zeger highlight the importance of reproducibility in epidemiologic research, which is critical for the validation of scientific findings, including those related to new compounds or treatments (Peng, Dominici, & Zeger, 2006).
  • Executable Scientific Publications :

    • Strijkers et al. discuss the concept of executable papers (EP), which includes datasets, code, and software in electronic publications, allowing readers to validate presented results. This concept could enhance the presentation and validation of research on "this compound" (Strijkers et al., 2011).

properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(1R,2S,7S,14R)-14-hydroxy-12-oxa-6-azatetracyclo[5.5.2.01,9.02,6]tetradec-9-en-11-one

InChI

InChI=1S/C12H15NO3/c14-9-6-12-7(5-11(15)16-12)4-8(9)13-3-1-2-10(12)13/h5,8-10,14H,1-4,6H2/t8-,9+,10-,12+/m0/s1

InChI Key

LXHGRIAYJAHNHR-MIZYBKAJSA-N

Isomeric SMILES

C1C[C@H]2[C@@]34C[C@H]([C@@H](N2C1)CC3=CC(=O)O4)O

Canonical SMILES

C1CC2C34CC(C(N2C1)CC3=CC(=O)O4)O

synonyms

epibubbialine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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